molecular formula C17H21N3O4S2 B2448471 2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide CAS No. 2097914-82-2

2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide

Cat. No.: B2448471
CAS No.: 2097914-82-2
M. Wt: 395.49
InChI Key: SPZFQWZCIJSQLL-UHFFFAOYSA-N
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Description

2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates key pharmacophores, including a thiophene ring and a pyrrolidine scaffold , which are frequently explored in the development of central nervous system (CNS) active agents . Research into analogous structures has shown that the combination of a thiophene moiety with a pyrrolidine core can yield compounds with potent biological activity, particularly as anticonvulsant and antinociceptive agents . The molecular framework also features a sulfonamide group, a functional group prevalent in many pharmaceutical compounds that often contributes to target binding affinity . This combination of features makes this compound a valuable chemical tool for researchers investigating new therapeutic candidates for neurological disorders. It is intended for use in early-stage drug discovery efforts, such as high-throughput screening, target validation, and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary experiments to determine the specific properties and activity profile of this compound.

Properties

IUPAC Name

2-[4-[[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c18-17(21)11-24-15-1-3-16(4-2-15)26(22,23)19-14-5-7-20(10-14)9-13-6-8-25-12-13/h1-4,6,8,12,14,19H,5,7,9-11H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZFQWZCIJSQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the thiophene and pyrrolidine intermediates. One common method involves the reaction of thiophene-3-ethanol with sodium metal and ethylene oxide under controlled conditions to yield thiophene-3-ylmethanol . This intermediate is then reacted with pyrrolidine and a sulfamoyl chloride derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The thiophene and pyrrolidine rings can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities.

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxamide and pyrrolidine-3-carboxamide are structurally related.

Uniqueness

2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide is unique due to the combination of its thiophene, pyrrolidine, and sulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Biological Activity

The compound 2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide is a member of a class of organic compounds featuring a complex structure that includes a pyrrolidine ring and a thiophene moiety. This combination is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research.

Chemical Structure and Properties

The chemical formula for this compound is C22H21N2O2SC_{22}H_{21}N_{2}O_{2}S with an average molecular weight of approximately 363.473 g/mol. Its structure can be represented as follows:

\text{Structure }\text{2 4 1 Thiophen 3 yl methyl pyrrolidin 3 yl}sulfamoyl)phenoxy]acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : By binding to specific receptors, it can act as an agonist or antagonist, influencing signaling pathways critical for cell survival and proliferation.
  • Cellular Signaling Interference : It may disrupt normal cellular signaling processes, leading to apoptosis or other forms of cell death in cancer cells.

Biological Activities

Research has indicated that compounds similar to This compound exhibit various biological activities. Key findings include:

Anticonvulsant Activity

Studies have shown that related pyrrolidine derivatives possess anticonvulsant properties. For instance, compounds with similar structural features have been evaluated in animal models using the maximal electroshock (MES) test, demonstrating significant protective effects against seizures .

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer activity. Research indicates that it could inhibit the proliferation of cancer cells by inducing apoptosis through receptor-mediated pathways.

Case Studies

A notable study involving related compounds demonstrated their efficacy in reducing seizure frequency in animal models, highlighting the potential therapeutic applications of pyrrolidine derivatives . Another study focused on the anticancer properties, where compounds with similar structures were found to inhibit tumor growth in vitro and in vivo.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameBiological ActivityMechanism
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl) ureaAnticonvulsantSodium channel modulation
N-(3-Oxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochlorideAnticancerApoptosis induction
N-[2-(3,3-difluoropyrrolidin-1-yl)ethyl]-5-thiophene sulfonamideAntimicrobialEnzyme inhibition

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolidine-thiophene core, sulfamoylation of the phenoxy group, and final acetamide coupling. Key steps include:
  • Thiophene-pyrrolidine coupling : Use of nucleophilic substitution or reductive amination for attaching the thiophene-3-ylmethyl group to pyrrolidine .
  • Sulfamoylation : Reaction of 4-hydroxyphenyl intermediates with sulfamoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions .
  • Acetamide formation : Activation of the carboxylic acid group (e.g., via EDCI/HOBt) followed by coupling with amines .
    Critical parameters include temperature control (±2°C), solvent polarity (e.g., DCM for non-polar steps, DMF for polar intermediates), and stoichiometric ratios (1.2–1.5 equivalents for sulfamoyl chloride) .

Q. How can researchers validate the structural integrity of intermediates and the final compound?

  • Methodological Answer : Multi-technique characterization is essential:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiophene-pyrrolidine linkage and sulfamoyl group orientation .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out by-products .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. What strategies are recommended for optimizing reaction yields and minimizing impurities?

  • Methodological Answer :
  • By-product suppression : Use scavenger resins (e.g., polymer-bound isocyanates for excess sulfamoyl chloride) .
  • Catalysis : Pd-mediated coupling for thiophene-pyrrolidine steps to enhance efficiency .
  • Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :
  • Functional group variation : Synthesize analogs with modified thiophene substituents (e.g., 2-thienyl vs. 3-thienyl) or altered sulfamoyl groups (e.g., methylsulfonyl vs. phenylsulfonyl) .
  • Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., apoptosis in cancer lines) .
  • Computational modeling : Molecular docking against targets like COX-2 or EGFR to prioritize analogs .

Q. What experimental approaches resolve contradictions between computational predictions and observed biological activity?

  • Methodological Answer :
  • Free-energy perturbation (FEP) : Refine docking poses by simulating ligand-protein interactions under dynamic conditions .
  • Metabolite profiling : LC-MS/MS to identify in situ degradation products that may affect activity .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down protein targets .
  • In vivo models : Pharmacokinetic studies in rodents to correlate exposure with efficacy/toxicity .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields for analogous compounds be addressed?

  • Methodological Answer :
  • Reproducibility checks : Replicate published procedures with strict adherence to stated conditions (e.g., solvent grade, inert atmosphere) .
  • DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., temperature vs. catalyst loading) .
  • Cross-lab validation : Collaborate with independent labs to confirm results .

Tables for Key Findings

Research Focus Key Parameters Supporting Evidence
Synthetic Yield Optimization Temperature (±2°C), solvent (DMF/DCM), stoichiometry (1.2–1.5 eq.)
Biological Target ID SPR, thermal shift, chemical proteomics
SAR Prioritization Molecular docking (AutoDock Vina), FEP simulations

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